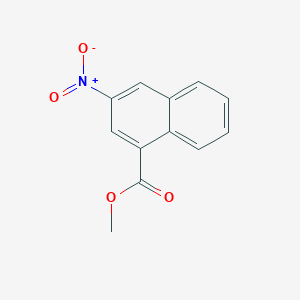

Methyl 3-nitro-1-naphthoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-nitronaphthalene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO4/c1-17-12(14)11-7-9(13(15)16)6-8-4-2-3-5-10(8)11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFUDSCNJHFVWIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC2=CC=CC=C21)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30293887 | |

| Record name | methyl 3-nitro-1-naphthoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30293887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13772-63-9 | |

| Record name | 13772-63-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92791 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 3-nitro-1-naphthoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30293887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 3-nitronaphthalene-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Studies of Methyl 3 Nitro 1 Naphthoate

Reduction Reactions of the Nitro Group

The reduction of the nitro group on the aromatic naphthalene (B1677914) ring is a key transformation, leading to the synthesis of amino derivatives that are valuable precursors in organic synthesis. The choice of reducing agent and reaction conditions is critical to achieve high selectivity and yield.

Selective Reduction to Nitrocarbinol

A review of scientific literature does not indicate a recognized or documented method for the selective reduction of the aromatic nitro group in Methyl 3-nitro-1-naphthoate to a nitrocarbinol. Standard reduction pathways for aromatic nitro compounds typically proceed through nitroso and hydroxylamine (B1172632) intermediates to form the corresponding amine. The transformation to a nitrocarbinol is not a characteristic reaction for this functional group under typical reducing conditions.

Hydrogenation to Amino Derivatives

The conversion of the nitro group to a primary amine (amino derivative) is a fundamental and widely utilized reaction. This transformation can be effectively achieved through catalytic hydrogenation, which is noted for its high efficiency and clean reaction profiles.

Commonly employed methods include the use of hydrogen gas (H₂) in the presence of a metal catalyst. Catalysts such as Palladium on carbon (Pd/C), Platinum (Pt), or Nickel (Ni) are frequently used. Another effective approach is catalytic transfer hydrogenation, which uses a hydrogen donor like ammonium (B1175870) formate in conjunction with a catalyst. This method avoids the need for pressurized hydrogen gas. Research into various metal-free and metal-catalyzed systems demonstrates broad applicability for this transformation, tolerating a range of other functional groups. organic-chemistry.org

Table 1: Representative Conditions for Hydrogenation of Aromatic Nitro Compounds This table presents common methods applicable to the reduction of aromatic nitro groups, such as the one in this compound.

| Catalyst System | Hydrogen Source | Solvent | Temperature | Typical Yield |

| 10% Pd/C | H₂ (gas) | Ethanol (B145695) | Room Temp. | High |

| Raney Nickel | H₂ (gas) | Methanol | Room Temp. | High |

| Fe/HCl | In situ H₂ | Ethanol/Water | Reflux | Good-High |

| Sn/HCl | In situ H₂ | Ethanol | Reflux | Good-High |

| Copper Nanoparticles | Ammonium Formate | Ethylene Glycol | 120 °C | High acs.org |

| NaBH₄ / FeCl₂ | Hydride | Methanol | 25-28 °C | High researchgate.net |

The resulting product from the successful hydrogenation of this compound is Methyl 3-amino-1-naphthoate.

Challenges and Limitations of Specific Reducing Agents

A primary challenge in the reduction of this compound is achieving chemoselectivity—the selective reduction of the nitro group without affecting the ester moiety. acs.org The choice of reducing agent is paramount to avoid unwanted side reactions.

Strong Hydride Reagents: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are generally unsuitable as they would readily reduce both the nitro group and the ester group, leading to the formation of an amino alcohol instead of the desired amino ester. nih.gov

Borohydride (B1222165) Reagents: Sodium borohydride (NaBH₄) on its own is typically not strong enough to reduce an aromatic nitro group under standard conditions. jsynthchem.comjsynthchem.com However, its reactivity can be enhanced by using it in combination with transition metal salts, such as nickel or iron chlorides, which can create a system capable of selectively reducing the nitro group in the presence of an ester. researchgate.netthieme-connect.com

Catalytic Hydrogenation: While generally very effective, catalytic hydrogenation can sometimes lead to the reduction of other functional groups if they are present. For instance, double bonds conjugated with the aromatic ring may also be reduced under some conditions. acs.org Furthermore, catalyst poisoning can be an issue if sulfur-containing compounds are present in the reaction mixture.

Metal/Acid Systems: Reductions using metals like iron (Fe) or tin (Sn) in strong acid (e.g., HCl) are effective for nitro groups but introduce highly acidic conditions. These conditions may promote the simultaneous hydrolysis of the ester group, reducing the yield of the desired amino ester product. stackexchange.com

Hydrolysis of the Ester Moiety

The ester group of this compound can be cleaved through hydrolysis under both alkaline and acidic conditions to yield 3-nitro-1-naphthoic acid and methanol. The mechanisms and reaction kinetics differ significantly between the two pathways.

Alkaline Hydrolysis

Alkaline hydrolysis, also known as saponification, is a widely used method for converting esters to carboxylic acids. The reaction is typically carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH).

The mechanism involves the nucleophilic attack of a hydroxide ion (OH⁻) on the electrophilic carbonyl carbon of the ester. This addition forms a tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating the methoxide ion (CH₃O⁻) as a leaving group and forming the carboxylic acid. In the basic medium, the carboxylic acid is immediately deprotonated by the strong base to form a carboxylate salt (sodium or potassium 3-nitro-1-naphthoate). This final deprotonation step is essentially irreversible and drives the reaction to completion. chemistrysteps.comyoutube.com

Acidic Hydrolysis

Under acidic conditions, the hydrolysis of this compound is a reversible process that reaches an equilibrium between the reactants (ester and water) and the products (carboxylic acid and alcohol). chemistrysteps.comchemguide.co.uk The reaction is catalyzed by a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).

The mechanism for acid-catalyzed ester hydrolysis is the microscopic reverse of the Fischer esterification process. youtube.com

Protonation: The process begins with the protonation of the carbonyl oxygen by a hydronium ion (H₃O⁺), which enhances the electrophilicity of the carbonyl carbon. libretexts.org

Nucleophilic Attack: A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. chemguide.co.uklibretexts.org

Proton Transfer: A proton is transferred from the newly added water moiety to the methoxy group, converting it into a good leaving group (methanol). youtube.com

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of methanol.

Deprotonation: The final step is the deprotonation of the carbonyl oxygen, regenerating the acid catalyst (H₃O⁺) and yielding the final product, 3-nitro-1-naphthoic acid. libretexts.org

To drive the equilibrium towards the products, the reaction is typically performed with a large excess of water. chemguide.co.uk

Table 2: Comparison of Hydrolysis Mechanisms

| Feature | Alkaline Hydrolysis | Acidic Hydrolysis |

| Reagent | Strong Base (e.g., NaOH) | Strong Acid (e.g., H₂SO₄) in Water |

| Nature of Reaction | Irreversible chemistrysteps.com | Reversible (Equilibrium) chemistrysteps.com |

| Key Intermediate | Tetrahedral Alkoxide | Protonated Tetrahedral Intermediate |

| Role of Reagent | Nucleophile (OH⁻) | Catalyst (H₃O⁺) chemguide.co.uk |

| Final Product Form | Carboxylate Salt | Carboxylic Acid |

Kinetic Studies of Hydrolysis

The hydrolysis of esters is a fundamental reaction in organic chemistry, and its kinetics are influenced by both electronic and steric factors. The hydrolysis of this compound, which involves the cleavage of the ester bond to yield 3-nitro-1-naphthoic acid and methanol, can be catalyzed by either acid or base.

Under basic conditions, the hydrolysis proceeds via a nucleophilic acyl substitution mechanism. The rate of this reaction is significantly influenced by the nature of the substituents on the aromatic ring. Electron-withdrawing groups, such as the nitro group present in this compound, are known to accelerate the rate of alkaline hydrolysis. This is because the electron-withdrawing nature of the nitro group increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxide ion. The reaction is typically second-order, being first-order in both the ester and the hydroxide ion concentration.

In acidic hydrolysis, the reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by a water molecule. The rate of acid-catalyzed hydrolysis is generally less sensitive to the electronic effects of substituents on the aromatic ring compared to base-catalyzed hydrolysis.

The table below illustrates the expected relative hydrolysis rates under basic conditions for methyl naphthoate and its nitro-substituted derivatives, based on the electronic effects of the nitro group.

| Compound | Substituent | Expected Relative Rate of Basic Hydrolysis |

| Methyl 1-naphthoate | None | Base Rate |

| This compound | 3-Nitro (electron-withdrawing) | Faster than Methyl 1-naphthoate |

| Methyl 4-methoxy-1-naphthoate | 4-Methoxy (electron-donating) | Slower than Methyl 1-naphthoate |

Substitution and Coupling Reactions

Reactions at the Naphthalene Ring

The naphthalene ring system is susceptible to electrophilic aromatic substitution reactions. The position of substitution on the naphthalene ring is directed by the existing substituents. In the case of this compound, the naphthalene ring is substituted with an electron-withdrawing nitro group (-NO2) at the 3-position and an electron-withdrawing methoxycarbonyl group (-COOCH3) at the 1-position. Both of these groups are deactivating and meta-directing in benzene (B151609) rings.

In the naphthalene ring system, the directing effects can be more complex. Generally, deactivating groups direct incoming electrophiles to the other ring. Therefore, for this compound, electrophilic substitution would be expected to occur on the unsubstituted ring, primarily at the C-5 and C-8 positions, which are the α-positions of the other ring and are generally more reactive in electrophilic substitutions on naphthalene. The nitration of naphthalene itself, for instance, readily proceeds to give α-nitronaphthalene as the major product bombaytechnologist.inyoutube.com. Further nitration of a nitronaphthalene derivative often leads to dinitro products with the second nitro group also in an α-position on the other ring bombaytechnologist.in.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The conditions for these reactions would need to be carefully controlled, as the presence of two deactivating groups makes the ring system less reactive than naphthalene itself.

Reactions of the Ester Group

The methyl ester group of this compound can undergo several characteristic reactions.

Hydrolysis: As discussed in the kinetics section, the ester can be hydrolyzed to the corresponding carboxylic acid, 3-nitro-1-naphthoic acid, under either acidic or basic conditions.

Transesterification: In the presence of an alcohol and an acid or base catalyst, the methyl group can be exchanged for another alkyl group.

Ammonolysis/Aminolysis: Reaction with ammonia (B1221849) or a primary or secondary amine can convert the ester into the corresponding amide.

Reduction: The ester group can be reduced to a primary alcohol, (3-nitro-1-naphthyl)methanol. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH4). It is important to note that LiAlH4 can also reduce the nitro group. Therefore, selective reduction of the ester in the presence of a nitro group can be challenging and may require specific reagents or reaction conditions. Alternatively, the nitro group can be reduced to an amino group. For example, methyl 3-nitrobenzoate can be reduced to methyl 3-aminobenzoate using reagents like iron powder in acetic acid or through catalytic hydrogenation sciencemadness.org.

Domino Reactions involving Morita-Baylis-Hillman Acetates for Naphthalene and Quinoline Formation

Domino reactions provide an efficient pathway for the synthesis of complex molecules in a single step. Morita-Baylis-Hillman (MBH) acetates are versatile building blocks in such reactions. An efficient synthetic route to highly functionalized naphthalenes and quinolines has been developed using domino reactions between MBH acetates and active methylene compounds nih.govmdpi.comnih.gov.

This process typically involves an initial SN2'-type displacement of the acetate group by a nucleophile, followed by an intramolecular SNAr cyclization nih.govmdpi.com. The aromatic ring in the MBH acetate is activated towards this nucleophilic aromatic substitution. While this compound itself is not an MBH acetate, related structures with activated aromatic rings are key substrates in these reactions. For instance, MBH acetates derived from 2-fluoro-5-nitrobenzaldehyde are used to synthesize naphthalenes and quinolines nih.govresearchgate.net. The nitro group plays a crucial role in activating the aromatic ring for the SNAr step.

The general scheme for the formation of naphthalenes via this domino reaction is as follows:

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Product |

| Morita-Baylis-Hillman Acetate (with activated aromatic ring) | Active Methylene Compound | K2CO3 / DMF | Highly Functionalized Naphthalene |

This methodology highlights the importance of nitro-substituted aromatic compounds in facilitating the key cyclization step for the formation of complex aromatic systems like naphthalenes and quinolines nih.govmdpi.comresearchgate.net.

Influence of Substituents on Reactivity

Steric Hindrance Effects

Steric hindrance can play a significant role in the reactivity of this compound. The naphthalene ring is a bulky aromatic system, and the substituents at the 1 and 3 positions can influence the approach of reagents to the reactive centers.

In the case of ester hydrolysis, the approach of the hydroxide ion or water molecule to the carbonyl carbon can be sterically hindered. However, the ester group at the 1-position is somewhat exposed. The nitro group at the 3-position is not expected to cause significant steric hindrance to the attack on the ester carbonyl. In contrast, for electrophilic substitution on the naphthalene ring, the existing substituents can sterically block certain positions. For example, the peri-position (C-8) to the ester group at C-1 might experience some steric hindrance. In the nitration of 1-substituted naphthalenes, steric repulsion between the substituent and a hydrogen on the 8-position can influence the product distribution wordpress.com.

A study on the hydrolysis of formaldehyde methyl aryl acetals showed that steric effects can either accelerate or retard the reaction rate rsc.org. Steric acceleration can occur if steric strain in the reactant is relieved in the transition state. Conversely, steric hindrance can slow down a reaction if the transition state is more sterically crowded than the reactants. For this compound, the specific geometry of the transition state for a given reaction would determine the net steric effect. For instance, in the hydrolysis of aromatic ketimines, a methyl group in the ortho position significantly slows down the reaction due to steric hindrance uni.edu. Similarly, the rate of hydrolysis of ester prodrugs can be controlled by the steric hindrance of the ester structure nih.gov.

The following table summarizes the potential steric effects on different reactions of this compound:

| Reaction | Reactive Site | Potential Steric Effect |

| Ester Hydrolysis | Carbonyl Carbon | Moderate, mainly from the naphthalene ring itself. |

| Electrophilic Aromatic Substitution | Naphthalene Ring (C-5, C-8) | Possible hindrance at the C-8 (peri) position. |

Electronic Effects

The electronic character of this compound is fundamentally governed by the interplay between the electron-withdrawing nature of the nitro group (-NO₂) and the methyl ester group (-COOCH₃) attached to the naphthalene ring system. These substituents significantly influence the electron density distribution across the aromatic framework, thereby dictating the molecule's reactivity towards electrophilic and nucleophilic reagents.

The nitro group at the 3-position is a potent electron-withdrawing group, primarily through a strong resonance effect (-M) and an inductive effect (-I). The resonance effect involves the delocalization of π-electrons from the naphthalene ring onto the nitro group, which can be represented by the following resonance structures:

[Resonance structures of the nitro group on the naphthalene ring would be depicted here, showing the delocalization of positive charge into the ring, particularly at the ortho and para positions relative to the nitro group.]

This delocalization results in a significant decrease in electron density on the naphthalene nucleus, particularly on the ring to which the nitro group is attached. Consequently, the ring is deactivated towards electrophilic aromatic substitution.

The methyl ester group at the 1-position also acts as an electron-withdrawing group, primarily through its inductive effect (-I) due to the electronegative oxygen atoms. It also exhibits a weaker deactivating resonance effect (-M). The combined electronic influence of these two groups renders the naphthalene ring system of this compound electron-deficient.

Table 1: Typical Hammett Constants for Relevant Substituents

| Substituent | Position on Naphthalene | Inductive Effect (σI) | Resonance Effect (σR) | Overall Effect (σp for benzene) |

| -NO₂ | 3 | Strongly withdrawing | Strongly withdrawing | +0.78 |

| -COOCH₃ | 1 | Moderately withdrawing | Weakly withdrawing | +0.45 |

Detailed research findings from computational studies on related naphthalene derivatives have provided further insight into the electronic landscape of such molecules. For instance, Density Functional Theory (DFT) calculations on substituted naphthalenes have shown that the presence of electron-withdrawing groups significantly lowers the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This lowering of the HOMO energy is consistent with the observed deactivation of the ring towards electrophiles.

In the context of this compound, the electron-deficient nature of the naphthalene ring system makes it more susceptible to nucleophilic aromatic substitution, should a suitable leaving group be present on the ring. The positions ortho and para to the strongly deactivating nitro group would be particularly activated towards nucleophilic attack.

Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR Analysis for Regiochemical Purity and Isomer Identification

Proton (¹H) NMR spectroscopy is critical for confirming the regiochemical outcome of the nitration of the naphthalene (B1677914) ring. The position of the nitro group relative to the methyl ester governs the chemical shifts and coupling patterns of the aromatic protons. In Methyl 3-nitro-1-naphthoate, the protons on the naphthalene ring system would exhibit distinct signals.

The electron-withdrawing nature of the nitro and ester groups deshields adjacent protons, shifting their resonance signals to a higher frequency (downfield) in the spectrum. aiinmr.com The integration of these signals would correspond to the number of protons, while the splitting patterns (e.g., singlets, doublets, triplets) would reveal the number of neighboring protons, allowing for the unambiguous assignment of the substitution pattern and confirming the identity of the 3-nitro isomer over other possibilities.

Specific experimental ¹H NMR data for this compound, such as chemical shifts (δ) and coupling constants (J), were not available in the searched literature.

Table 1: Expected ¹H NMR Data for this compound

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

|---|---|---|---|

| -OCH₃ | ~3.9-4.0 | Singlet (s) | N/A |

| Aromatic H (H-2) | Downfield | Singlet (s) or Doublet (d) | Varies |

| Aromatic H (H-4) | Downfield | Singlet (s) or Doublet (d) | Varies |

| Aromatic H (H-5 to H-8) | Aromatic Region | Multiplets (m) | Varies |

¹³C NMR Characterization

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. aiinmr.com The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached groups. pressbooks.pubcompoundchem.com

Key expected signals include the carbonyl carbon of the ester group, which would appear significantly downfield (typically 160-170 ppm), and the carbon of the methyl group, which would be found upfield (~52 ppm). aiinmr.com The carbons of the aromatic naphthalene ring would resonate in the approximate range of 120-150 ppm. The carbon atom directly attached to the nitro group (C-3) would be expected to show a downfield shift due to the group's strong electron-withdrawing effect. This technique is crucial for confirming the presence of all carbon atoms in the molecule and verifying the substitution pattern. pressbooks.pub

Specific experimental ¹³C NMR chemical shift data for this compound were not available in the searched literature.

Table 2: Expected ¹³C NMR Data for this compound

| Carbon Assignment | Expected Chemical Shift (ppm) |

|---|---|

| -OCH₃ | ~52-53 |

| C=O (Ester) | ~164-166 |

| Aromatic C-NO₂ | Downfield in aromatic region |

| Other Aromatic C | ~120-140 |

| Quaternary Aromatic C | ~130-150 |

¹⁹F NMR in Fluorinated Analogues

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically for the analysis of organofluorine compounds. wikipedia.org It provides information on the chemical environment of fluorine atoms within a molecule. The chemical shifts in ¹⁹F NMR have a very wide range, making it an excellent tool for distinguishing between different fluorinated species. wikipedia.orgbiophysics.org For a hypothetical fluorinated analogue of this compound, ¹⁹F NMR would be used to confirm the position and number of fluorine substituents on the naphthalene ring.

No experimental ¹⁹F NMR data for any fluorinated analogues of this compound were found in the searched literature.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. sciencing.com The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups.

The most prominent peaks would include:

Ester Carbonyl (C=O) stretch: A strong absorption typically found in the region of 1735-1750 cm⁻¹. sciencing.com

Nitro (NO₂) group stretches: Two distinct absorptions are characteristic of the nitro group: an asymmetric stretch between 1490-1550 cm⁻¹ and a symmetric stretch between 1315-1355 cm⁻¹. sciencing.com

C-O stretch (ester): A strong band in the 1160-1210 cm⁻¹ region. sciencing.com

Aromatic C=C stretches: Multiple bands in the 1475-1600 cm⁻¹ region. sciencing.com

Aromatic C-H stretches: Signals typically appearing just above 3000 cm⁻¹.

The presence and position of these bands provide strong evidence for the molecular structure of the compound.

A specific, experimentally recorded IR spectrum for this compound was not available in the searched literature.

Table 3: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | 1550 - 1490 | Strong |

| Nitro (NO₂) | Symmetric Stretch | 1355 - 1315 | Strong |

| Ester (C=O) | Stretch | 1750 - 1735 | Strong |

| Ester (C-O) | Stretch | 1210 - 1160 | Strong |

| Aromatic Ring | C=C Stretch | 1600 & 1475 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural information based on its fragmentation pattern. chemguide.co.uk

For this compound (C₁₂H₉NO₄), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (231.21 g/mol ). The fragmentation of nitronaphthalene derivatives under electron impact ionization often involves characteristic losses of the nitro group and its components. researchgate.net Common fragmentation pathways include the initial loss of a nitro radical (•NO₂, a loss of 46 mass units) or a nitroso radical (•NO, a loss of 30 mass units), followed by the expulsion of carbon monoxide (CO, a loss of 28 mass units). researchgate.netcopernicus.org Analysis of these fragment ions helps to piece together the structure of the parent molecule.

A specific mass spectrum with assigned fragment m/z values for this compound was not available in the searched literature.

Table 4: Expected Mass Spectrometry Fragments for this compound

| m/z Value | Identity |

|---|---|

| 231 | [M]⁺ (Molecular Ion) |

| 200 | [M - OCH₃]⁺ |

| 185 | [M - NO₂]⁺ |

| 172 | [M - COOCH₃]⁺ |

| 157 | [M - NO₂ - CO]⁺ |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides accurate bond lengths, bond angles, and information about intermolecular interactions, such as π–π stacking, which are common in aromatic systems. nih.gov

A crystallographic study of this compound would reveal the planarity of the naphthalene ring system and the orientation of the methyl ester and nitro substituents relative to the ring. Such data is invaluable for understanding the molecule's conformation in the solid state and its packing in the crystal lattice.

No published X-ray crystallographic data for this compound were found in the searched literature. Studies on related structures, such as 2-methoxy-1-nitronaphthalene (B3031550) and other naphthalene derivatives, confirm the utility of this technique for establishing detailed structural parameters in this class of compounds. researchgate.netresearchgate.net

UV-Vis Spectroscopy for Electronic Transitions and pH Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique used to study the electronic transitions within a molecule. For a compound like this compound, this technique would provide valuable insights into its electronic structure, including the energy of its π → π* and n → π* transitions. However, a comprehensive search of scientific literature and spectral databases did not yield specific experimental or computational UV-Vis spectroscopic data for this compound.

In a typical UV-Vis analysis of a nitroaromatic ester such as this compound, researchers would dissolve the compound in a transparent solvent, like ethanol (B145695) or cyclohexane, and measure its absorbance across the ultraviolet and visible regions of the electromagnetic spectrum. The resulting spectrum would be expected to show distinct absorption bands, each corresponding to a specific electronic transition.

The electronic spectrum of this compound is expected to be influenced by its core structural components: the naphthalene ring system, the nitro group (a strong chromophore), and the methyl ester group. The extended π-system of the naphthalene ring would likely result in strong absorptions in the UV region. The presence of the nitro group, with its non-bonding electrons and its ability to participate in resonance, would be anticipated to introduce n → π* transitions and potentially shift the π → π* transitions to longer wavelengths (a bathochromic shift).

Detailed Research Findings

Specific research detailing the UV-Vis spectroscopic analysis of this compound is not available in the public domain. Consequently, experimentally determined values for its absorption maxima (λmax) and molar absorptivity (ε) cannot be presented.

To illustrate the type of data that would be generated from such research, the following hypothetical data tables are provided. These tables are based on the expected spectroscopic behavior of similar aromatic nitro compounds.

Table 1: Hypothetical UV-Vis Absorption Data for this compound in Ethanol

| Transition Type | λmax (nm) | Molar Absorptivity (ε) (L mol-1 cm-1) |

| π → π* (Naphthalene) | ~280-320 | High |

| n → π* (Nitro group) | ~330-360 | Low to Moderate |

pH Studies

The influence of pH on the UV-Vis spectrum of a compound reveals information about its acidic or basic properties. For this compound, significant spectral shifts with changing pH would not be anticipated under typical conditions. The molecule does not possess readily ionizable protons, such as those found in phenolic or carboxylic acid groups. The ester and nitro functional groups are generally stable to pH changes in the range typically employed for UV-Vis spectroscopy.

However, at extreme pH values (highly acidic or basic), hydrolysis of the methyl ester to the corresponding 3-nitro-1-naphthoic acid could occur. This chemical transformation would lead to changes in the UV-Vis spectrum over time. The resulting carboxylate anion under basic conditions would act as an auxochrome, likely causing a shift in the absorption bands.

Table 2: Hypothetical Effect of pH on the λmax of 3-nitro-1-naphthoic acid (the hydrolysis product)

| pH | Form | λmax (nm) of Primary π → π* Transition |

| 2 | Carboxylic Acid | ~315 |

| 7 | Carboxylate | ~325 |

| 12 | Carboxylate | ~325 |

It must be reiterated that the data presented in the tables above is illustrative and not based on experimental measurements for this compound. A definitive analysis of its electronic transitions and response to pH awaits dedicated spectroscopic investigation of this compound.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and energy of Methyl 3-nitro-1-naphthoate. These ab initio and semi-empirical methods solve the Schrödinger equation (or approximations of it) to determine molecular properties. For aromatic nitro compounds, these calculations can elucidate the influence of the electron-withdrawing nitro group and the ester group on the naphthalene (B1677914) ring's electronic distribution.

Calculations can determine key properties such as:

Molecular Geometry: Predicting bond lengths, bond angles, and dihedral angles in the ground state.

Total and Gibbs Energies: Assessing the thermodynamic stability of the molecule.

Dipole Moment: Quantifying the polarity of the molecule, which influences its solubility and intermolecular interactions.

Vibrational Frequencies: Simulating infrared (IR) and Raman spectra to help interpret experimental spectroscopic data.

For instance, studies on analogous molecules like methyl 3-nitrobenzoate have employed these methods to explore stable conformations and their relative energies in a vacuum and in solution. researchgate.net

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used class of quantum chemical methods that has proven effective for studying medium to large-sized organic molecules with a good balance of accuracy and computational cost. ekb.eg DFT is particularly useful for investigating the properties of this compound.

Applications of DFT for this molecule include:

Structural Optimization: Finding the lowest energy geometry. DFT methods, such as B3LYP or M06-2X, combined with basis sets like 6-31G(d,p) or 6-311++G(d,p), are commonly used to achieve accurate structures. ekb.egnih.gov

Electronic Properties Analysis: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. dntb.gov.uaresearchgate.net

Molecular Electrostatic Potential (MEP): Generating MEP maps to visualize the charge distribution on the molecule's surface. These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is critical for predicting sites of chemical attack. dntb.gov.ua

Spectroscopic Simulations: DFT calculations can predict IR, Raman, and NMR spectra, aiding in the structural characterization of the compound. dntb.gov.ua

| Parameter | Description | Typical DFT Functional/Basis Set |

| Optimized Geometry | Provides the most stable 3D structure with corresponding bond lengths and angles. | B3LYP/6-311++G(d,p) |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals, indicating chemical reactivity. | M06-2X/6-311++G(d,p) |

| Vibrational Frequencies | Corresponds to molecular vibrations and is used to simulate IR and Raman spectra. | B3LYP/6-31G(d,p) |

| Molecular Electrostatic Potential (MEP) | A color-coded map showing the electrostatic potential on the molecule's surface, indicating reactive sites. | M06-2X/6-31G(d,p) |

Conformational Analysis and Rotational Barriers

The structure of this compound is not rigid due to the presence of single bonds, allowing for rotation of its substituent groups. Conformational analysis involves identifying the different spatial arrangements (conformers or rotamers) and determining their relative stabilities. The primary source of conformational isomerism in this molecule is the rotation around the C1-C(O)O bond connecting the ester group to the naphthalene ring.

Theoretical studies can map the potential energy surface (PES) by systematically changing the relevant dihedral angle. ekb.eg This analysis reveals the energy minima corresponding to stable conformers and the energy maxima corresponding to the transition states between them. The energy difference between a minimum and a transition state is the rotational barrier. nih.gov

For the analogous methyl 3-nitrobenzoate, DFT calculations have shown that two planar conformers, resulting from rotation around the C(ar)–C(carbonyl) bond, are the most stable. researchgate.net A similar situation is expected for this compound, where the orientation of the methoxycarbonyl group relative to the naphthalene plane defines the major conformers. The rotational energy barrier is influenced by steric hindrance and electronic effects, such as the extent of conjugation between the carbonyl group and the aromatic system. researchgate.net

| Conformer Feature | Description | Computational Method |

| Stable Conformers | Low-energy rotational isomers, often where the ester group is planar (or nearly planar) with the naphthalene ring to maximize π-conjugation. | DFT Potential Energy Surface (PES) Scan |

| Rotational Barrier | The energy required to rotate the methoxycarbonyl group from one stable conformation to another. | DFT Transition State Calculation |

Modeling of Intermolecular Interactions in Polymorphism

Polymorphism is the ability of a solid material to exist in multiple crystalline forms. Each polymorph has a different arrangement of molecules in the crystal lattice, which can lead to different physical properties. The formation of polymorphs is governed by intermolecular interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking.

Computational modeling can be used to explore and rationalize the crystal packing of this compound. By analyzing the molecule's structure, particularly the polar nitro and ester groups, potential interaction sites can be identified. Quantum chemical calculations can quantify the strength of these interactions. For instance, studies on compounds containing nitro groups show their significant role in forming networks of intermolecular interactions that stabilize crystal structures. researchgate.net Modeling can predict plausible packing arrangements and their relative lattice energies, helping to understand why a particular polymorphic form might be favored under certain conditions.

Predictive Modeling of Reactivity and Selectivity

Computational chemistry is a powerful tool for predicting the reactivity of a molecule and the selectivity of its reactions. For this compound, this involves identifying the most likely sites for nucleophilic or electrophilic attack and predicting the outcomes of potential reactions.

Key computational approaches include:

Frontier Molecular Orbital (FMO) Theory: The distribution of the HOMO and LUMO provides insight into reactivity. The HOMO is typically localized on the most electron-rich parts of the molecule, indicating sites susceptible to electrophilic attack. The LUMO is localized on electron-deficient areas, indicating sites for nucleophilic attack. researchgate.net For this compound, the electron-withdrawing nitro group and the naphthalene ring system will heavily influence the shapes and energies of these orbitals.

Fukui Functions and Dual Descriptors: These are reactivity indices derived from DFT that provide a more quantitative measure of the local reactivity at each atomic site in the molecule. They can distinguish between sites susceptible to nucleophilic, electrophilic, or radical attack.

Reaction Pathway Modeling: For a specific reaction, computational methods can be used to model the entire reaction coordinate, from reactants to products, including any transition states and intermediates. This allows for the calculation of activation energies, which can predict reaction rates and explain observed regioselectivity or stereoselectivity.

Advanced Applications and Research Directions

Precursor in Complex Organic Molecule Synthesis

The rigid bicyclic structure of Methyl 3-nitro-1-naphthoate serves as an excellent starting point for the construction of larger, more complex molecular architectures. Its functional groups provide reactive handles for elaboration into intricate organic compounds.

While direct synthesis from this compound is not prominently documented, the compound represents a plausible starting material for axially chiral binaphthyl ligands through a multi-step synthetic sequence. These ligands are crucial in asymmetric catalysis. A conceptual pathway could involve:

Reduction of the Nitro Group: The nitro group can be reduced to a primary amine (3-amino-1-naphthoate) using standard conditions such as iron powder in acidic medium. sciencemadness.org

Functional Group Interconversion: The resulting amino group could be converted to a hydroxyl group via a Sandmeyer-type reaction, involving diazotization followed by hydrolysis, to yield a methyl 3-hydroxy-1-naphthoate intermediate.

Oxidative Coupling: This hydroxy-naphthoate monomer could then undergo oxidative coupling to form the C-C bond that creates the binaphthyl scaffold.

Hydrolysis: Finally, saponification of the methyl ester groups would yield the target dicarboxylic acid.

This hypothetical route highlights the potential of this compound as a foundational block for high-value, complex chiral molecules.

Polycyclic aromatic hydrocarbons (PAHs) are of significant interest for their applications in organic electronics and materials science. nih.gov this compound is a suitable precursor for building larger, fused aromatic systems. Modern synthetic methods, such as palladium-catalyzed annulation, allow for the construction of PAHs from smaller aromatic fragments. rsc.org

The functional groups on this compound can be transformed to facilitate such cyclization reactions. For instance, the nitro group can be converted into a more versatile functional handle like a bromine or triflate group, which can then participate in cross-coupling and subsequent annulation reactions to build extended, planar π-systems. nih.gov The strategic placement of the nitro and ester groups influences the regiochemistry of these transformations, offering a degree of control over the final structure of the fused polycyclic molecule.

Development of Novel Derivatives with Enhanced Properties

The development of new molecules with specific functions often relies on the modification of existing chemical scaffolds. This compound offers two distinct sites for functionalization, enabling the systematic development of derivatives for targeted applications.

The reactivity of the ester and nitro groups allows for a wide range of chemical modifications.

Ester Group Modification: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid or converted into amides, hydrazides, or other esters. This allows for the attachment of various molecular fragments to tune properties like solubility or to link the molecule to polymers or surfaces.

Nitro Group Transformation: The nitro group is a key functional handle. It can be reduced to an amine, which serves as a gateway to a vast array of functionalities, including the formation of amides, sulfonamides, and imines. This amino derivative is a regioisomer of the flavor compound methyl anthranilate and could be explored for creating new dyes, polymers, or biologically active agents. sciencemadness.org

While specific structure-activity relationship (SAR) studies on this compound itself in plant growth regulation are not widely reported, its core structure is closely related to known plant auxins. Naphthalene-based carboxylic acids, such as 1-naphthaleneacetic acid (NAA), are well-known synthetic auxins that play a critical role in regulating plant growth. researchgate.net

Research has shown that derivatives of naphthoic acid can exhibit significant auxin activity. For example, 2-hydroxy-1-naphthoic acid has been identified as an active auxin. nih.govnih.gov This compound is a plausible derivative of this compound, accessible through the chemical transformations described above (nitro reduction, conversion to hydroxyl, and ester hydrolysis). This connection suggests that a library of compounds derived from this compound would be highly valuable for systematic SAR studies to develop new, potent, and selective plant growth regulators.

| Compound Name | Structure | Relevance to this compound |

|---|---|---|

| 1-Naphthaleneacetic acid (NAA) |  | A well-established synthetic auxin with a naphthalene (B1677914) core. researchgate.net |

| 1-Naphthoic acid |  | The parent carboxylic acid of the target compound's ester. nih.gov |

| 2-Hydroxy-1-naphthoic acid |  | Demonstrated active auxin; a potential derivative of this compound. nih.gov |

Interdisciplinary Research Perspectives

The potential applications of this compound and its derivatives extend across multiple scientific disciplines.

Materials Science: As a building block for chiral ligands and fused polycyclic systems, its derivatives are relevant to the development of novel catalysts, organic light-emitting diodes (OLEDs), and organic semiconductors. nih.govrsc.org

Agricultural Science: The structural similarity of its potential derivatives to known auxins makes it a target for developing new agrochemicals, such as plant growth regulators with improved efficacy or specificity. nih.gov

Medicinal Chemistry: The naphthalene scaffold is present in many therapeutic agents. Functionalized derivatives of this compound could be screened for various biological activities, providing new leads for drug discovery.

Use as a Probe in Biochemical Studies (e.g., enzyme activities, metabolic pathways)

The metabolism of nitroaromatic compounds is a significant area of biochemical research, and this compound could serve as a valuable probe in these studies. The presence of both a nitro group and an ester functionalized naphthalene ring system allows for the investigation of several enzymatic activities and metabolic pathways.

Potential Metabolic Pathways: The metabolism of compounds structurally related to this compound, such as nitronaphthalenes, often proceeds through the reduction of the nitro group. researchgate.net This process can occur under both aerobic and anaerobic conditions and is typically catalyzed by nitroreductase enzymes found in various microorganisms and mammalian tissues. nih.gov The reduction of the nitro group to a nitroso, hydroxylamino, and ultimately an amino group is a key metabolic route. nih.gov

Another potential metabolic pathway involves the hydrolysis of the methyl ester group to yield 3-nitro-1-naphthoic acid, a reaction that could be catalyzed by esterase enzymes. Furthermore, the naphthalene ring itself is susceptible to oxidative metabolism by cytochrome P450 monooxygenases, which could lead to the formation of various hydroxylated metabolites. nih.gov

The study of the metabolism of this compound could provide insights into the specificities of enzymes involved in the biotransformation of nitroaromatic compounds. By identifying the metabolites formed, researchers can elucidate the predominant metabolic pathways in different biological systems, which is crucial for understanding the potential bioactivity and toxicity of this class of compounds.

Table 1: Potential Metabolic Reactions for this compound

| Reaction Type | Potential Product(s) | Enzyme Class Involved |

|---|---|---|

| Nitro Reduction | Methyl 3-amino-1-naphthoate | Nitroreductases |

| Ester Hydrolysis | 3-nitro-1-naphthoic acid | Esterases |

| Ring Hydroxylation | Hydroxylated derivatives of this compound | Cytochrome P450 Monooxygenases |

Material Science Applications

The unique electronic properties conferred by the nitro group on the aromatic naphthalene system make this compound a candidate for applications in material science. Nitroaromatic compounds are known for their electron-accepting nature, which can be exploited in the design of novel materials with specific optical, electronic, or chemical properties.

Potential as a Precursor for Polymers and Dyes: The amino derivative of this compound, which can be synthesized through the reduction of the nitro group, could serve as a monomer for the synthesis of high-performance polymers such as polyamides or polyimides. These polymers often exhibit excellent thermal stability and mechanical strength.

Furthermore, the aromatic nature of the naphthalene ring system, combined with the potential for conversion of the nitro group into a chromophoric amino group, suggests that this compound could be a precursor for the synthesis of azo dyes. Azo dyes are a large class of organic colorants characterized by the presence of one or more azo (–N=N–) groups.

Research in this area would involve the chemical modification of this compound to introduce polymerizable functional groups or to couple it with other aromatic compounds to create novel dye structures. The electronic properties of the resulting materials could then be tailored by further chemical modifications.

Environmental Chemistry Considerations (e.g., dye biodegradation)

The environmental fate of nitroaromatic compounds is of significant interest due to their widespread use and potential persistence in the environment. nih.gov Research into the biodegradation of compounds like this compound is crucial for developing bioremediation strategies for contaminated sites. cswab.org

Biodegradation Pathways: Microorganisms have evolved diverse strategies to metabolize nitroaromatic compounds. nih.gov The biodegradation of this compound in the environment would likely be initiated by either the reduction of the nitro group or the hydrolysis of the ester linkage, as seen in biochemical studies. slideshare.net

Under anaerobic conditions, the reduction of the nitro group to an amino group is a common initial step. nih.gov The resulting aminonaphthoate could then be further degraded through ring cleavage pathways. In aerobic environments, microorganisms may utilize dioxygenase enzymes to hydroxylate the aromatic ring, leading to the formation of catechols that can be subsequently cleaved. nih.gov

Relevance to Dye Biodegradation: Many synthetic dyes are azo compounds, which are structurally related to the potential amino-derivatives of this compound. The study of the biodegradation of this compound could therefore provide valuable insights into the mechanisms of microbial degradation of azo dyes. Understanding how microorganisms break down the naphthalene ring and metabolize the nitrogen-containing functional groups is directly applicable to the development of more effective biological treatment systems for wastewater from the textile and dye industries. mdpi.comresearchgate.net

Table 2: Potential Environmental Fate Processes for this compound

| Process | Description | Key Microbial Enzymes |

|---|---|---|

| Aerobic Biodegradation | Degradation in the presence of oxygen, often involving ring hydroxylation and cleavage. | Dioxygenases, Monooxygenases |

| Anaerobic Biodegradation | Degradation in the absence of oxygen, typically initiated by the reduction of the nitro group. | Nitroreductases |

| Biotransformation | Microbial modification of the compound without complete mineralization. | Various, including hydrolases |

Future Research Endeavors

Exploration of Uncharted Reaction Pathways

While the synthesis of Methyl 3-nitro-1-naphthoate is established, its full reactive potential remains largely unexplored. Future research should systematically investigate its behavior in a variety of chemical transformations to uncover novel derivatives and reaction pathways.

Selective Reduction Protocols: The nitro group is a versatile functional handle that can be reduced to several other oxidation states. Research into the selective catalytic hydrogenation of this compound could yield a range of valuable products. bohrium.commdpi.comresearchgate.net For instance, controlled reduction could lead to the corresponding nitroso, hydroxylamine (B1172632), or amine derivatives. Each of these compounds represents a potential precursor for synthesizing new families of dyes, polymers, or biologically active molecules. Exploring biocatalytic reductions using nitroreductase enzymes could also offer highly selective and environmentally benign routes to these derivatives. nih.govacs.orgnih.gov

Photochemical Transformations: Nitronaphthalenes are known to possess rich photochemistry, often involving their excited triplet states. acs.orgaip.orgkesifaraci.com Investigating the photochemical reactivity of this compound could reveal novel intramolecular rearrangements or intermolecular cycloaddition reactions. Such studies would not only expand its synthetic applications but also provide deeper insights into the photophysical processes of substituted nitronaphthalenes, which are of fundamental interest. acs.orgnih.gov

Cross-Coupling Reactions: The naphthyl core, activated by the electron-withdrawing nitro and ester groups, could be a suitable substrate for various cross-coupling reactions. Future work could explore palladium, nickel, or copper-catalyzed reactions to form new carbon-carbon or carbon-heteroatom bonds at specific positions on the naphthalene (B1677914) ring, leading to complex molecular architectures that are otherwise difficult to access.

Catalytic Approaches for Sustainable Synthesis

The traditional synthesis of nitroaromatics often relies on harsh reagents like mixed nitric and sulfuric acids, which pose significant environmental and safety concerns. mdpi.comscitepress.org A major thrust of future research will be the development of greener, safer, and more efficient catalytic methods for the synthesis of this compound.

Solid Acid Catalysis: The use of solid acid catalysts, such as zeolites or sulfated metal oxides, presents a promising alternative to conventional liquid acids. mdpi.comresearchgate.net These materials are typically less corrosive, reusable, and can offer enhanced regioselectivity due to shape-selective constraints within their porous structures. Future studies should focus on designing and screening various solid acids to optimize the yield and isomeric purity of this compound.

Novel Nitrating Systems: Research into alternative nitrating agents and catalytic systems is crucial for developing milder reaction protocols. This includes exploring metal-catalyzed nitrations using reagents like tert-butyl nitrite (B80452) or nitrogen dioxide in the presence of an oxidant. researchgate.netresearchgate.netrsc.org Biocatalytic nitration, though still an emerging field, offers the potential for unparalleled selectivity under mild, aqueous conditions and warrants investigation. acs.org

Continuous Flow Technology: Migrating the synthesis from batch reactors to continuous flow systems can significantly improve safety, efficiency, and scalability. acs.org Flow chemistry allows for precise control over reaction parameters like temperature and residence time, and the small reactor volumes minimize the risks associated with highly exothermic nitration reactions. Future work should aim to develop a robust continuous flow process for the production of this compound.

| Catalyst Type | Potential Advantages | Research Focus |

| Zeolites (e.g., HBEA, HZSM-5) | Reusable, shape-selective, reduced waste | Optimizing pore structure and acidity for high regioselectivity. mdpi.comresearchgate.net |

| Metal Catalysts (e.g., Cu, Pd) | High activity, potential for novel reaction pathways | Development of catalysts for nitration with milder agents (e.g., t-BuONO, NO₂). rsc.org |

| Biocatalysts (e.g., Nitroreductases) | High selectivity, mild reaction conditions, environmentally friendly | Enzyme discovery and engineering for efficient nitration. acs.org |

Advanced Spectroscopic Characterization Techniques

Thorough characterization is fundamental to understanding the properties and reactivity of this compound. While standard techniques like NMR and mass spectrometry are essential, advanced and hyphenated methods can provide deeper structural and mechanistic insights, especially when dealing with complex reaction mixtures or subtle isomeric differences.

Hyphenated Analytical Methods: The unambiguous identification of isomers and byproducts in nitration reactions can be challenging. mdpi.comresearchgate.net Future analytical work should leverage the power of hyphenated techniques, which couple separation with spectroscopic detection. nih.gov Methods like Liquid Chromatography-Nuclear Magnetic Resonance-Mass Spectrometry (LC-NMR-MS) and Gas Chromatography-Infrared Spectroscopy (GC-IR) can provide comprehensive data for the unequivocal structural elucidation of each component in a mixture without the need for tedious offline isolation. chemijournal.comajrconline.orgspringernature.com

Advanced NMR Spectroscopy: Beyond simple 1D spectra, advanced 2D NMR techniques (e.g., HSQC, HMBC, NOESY) are critical for assigning the precise stereochemistry and conformation of this compound and its derivatives. These methods can help to resolve complex spectral overlaps and provide definitive proof of structure.

Time-Resolved Spectroscopy: To investigate the photochemical pathways discussed in section 7.1, ultrafast spectroscopic techniques are indispensable. Femtosecond transient absorption spectroscopy can be employed to observe the formation and decay of short-lived excited states and reaction intermediates, providing a detailed picture of the photophysical processes that occur immediately following light absorption, as has been done for parent nitronaphthalenes. aip.orgresearchgate.netdntb.gov.ua

Integrated Computational and Experimental Investigations

The synergy between computational chemistry and experimental work provides a powerful paradigm for modern chemical research. For this compound, this integrated approach can accelerate discovery and deepen fundamental understanding.

Predictive Modeling: Quantum chemical methods like Density Functional Theory (DFT) can be used to predict the geometric and electronic structures of this compound. scholarsresearchlibrary.comscholarsresearchlibrary.com Such calculations can help rationalize its reactivity, predict the most likely sites for electrophilic or nucleophilic attack, and estimate the energies of reaction intermediates and transition states, thereby guiding the design of new experiments. researchgate.net

Spectroscopic Simulation: Computational chemistry is an invaluable tool for interpreting complex experimental spectra. DFT calculations can predict vibrational frequencies (IR and Raman) and NMR chemical shifts. nih.gov Time-Dependent DFT (TD-DFT) can be used to simulate electronic absorption spectra and shed light on the nature of electronic transitions, which is particularly useful for understanding the compound's photochemistry. acs.orgqu.edu.qa Comparing these simulated spectra with experimental data provides a robust method for structural verification.

Mechanism Elucidation: A combined computational and experimental approach is particularly effective for elucidating reaction mechanisms. Theoretical modeling can map out potential energy surfaces for proposed reaction pathways, while experimental studies (e.g., kinetic analysis, isotope labeling, and spectroscopic detection of intermediates) can provide the evidence needed to validate or refute theoretical models. This integrated strategy will be essential for understanding novel catalytic cycles and photochemical transformations of this compound. aip.orgkesifaraci.com

| Research Question | Experimental Technique | Computational Method |

| Reaction Pathway | Kinetic studies, product analysis (GC-MS, LC-MS) | DFT (Transition State Search) |

| Catalyst Design | Catalyst synthesis and testing | DFT (Adsorption energies, reaction barriers) |

| Spectroscopic Assignment | NMR, IR, UV-Vis Spectroscopy | DFT/TD-DFT (Calculation of spectra) |

| Photochemical Behavior | Transient Absorption Spectroscopy | TD-DFT (Excited state calculations) |

Q & A

Q. What are the recommended methods for synthesizing Methyl 3-nitro-1-naphthoate in laboratory settings?

this compound can be synthesized via nitration of methyl 1-naphthoate using a mixed acid system (HNO₃/H₂SO₄) under controlled temperature (0–5°C). Post-reaction purification involves neutralization, extraction with dichloromethane, and recrystallization from ethanol. Analytical techniques like thin-layer chromatography (TLC) on silica gel plates (e.g., ethyl acetate/hexane eluent) and column chromatography are critical for isolating the nitro-substituted product . Microwave-assisted synthesis, as demonstrated for structurally similar naphthoate derivatives, may enhance reaction efficiency by reducing time and improving yield .

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

Structural confirmation requires H NMR (400 MHz, DMSO-) to identify aromatic proton splitting patterns and nitro-group deshielding effects. Purity is assessed via TLC (Rf comparison with standards) and melting point determination. High-resolution mass spectrometry (HRMS) or elemental analysis validates molecular composition. For advanced validation, X-ray crystallography can resolve stereochemical ambiguities, though this requires single-crystal growth .

Q. What are the known systemic toxicological effects of this compound based on mammalian studies?

Limited data exist for this specific compound, but structurally related naphthalene derivatives (e.g., 1-methylnaphthalene) show hepatic and renal toxicity in rodents via cytochrome P450-mediated metabolism to reactive epoxides. Key endpoints include elevated serum ALT/AST (liver damage) and histopathological changes in renal tubules. Researchers should extrapolate cautiously and prioritize species-specific metabolic studies .

Advanced Research Questions

Q. How should researchers design in vivo studies to assess the chronic toxicity of this compound?

- Exposure Routes : Prioritize oral gavage or dermal application, reflecting plausible human exposure pathways .

- Dose Selection : Use a subacute range (e.g., 10–100 mg/kg/day) based on acute LD₅₀ estimates from analogous nitroaromatics.

- Endpoints : Monitor body weight, organ coefficients (liver, kidney), hematological parameters (e.g., RBC count), and oxidative stress markers (e.g., glutathione depletion).

- Bias Mitigation : Randomize dose groups and conceal allocation to minimize selection bias, as outlined in Table C-7 .

Q. What methodologies are effective in resolving contradictions between in vitro and in vivo toxicity data for this compound?

- Metabolic Profiling : Compare in vitro hepatic microsome metabolism (e.g., CYP450 activity) with in vivo plasma metabolite detection via LC-MS/MS.

- Toxicokinetic Modeling : Integrate absorption-distribution-metabolism-excretion (ADME) parameters to identify discrepancies in bioavailability or tissue partitioning.

- Mixed-Methods Analysis : Combine quantitative dose-response data with qualitative histopathological assessments to triangulate mechanisms (e.g., oxidative vs. genotoxic pathways) .

Q. What environmental monitoring strategies are recommended for tracking this compound degradation products in aquatic systems?

- Sampling Media : Focus on water and sediment due to the compound’s moderate hydrophobicity (logP ~2.5).

- Analytical Methods : Use solid-phase extraction (SPE) paired with GC-MS or HPLC-UV to detect parent compounds and nitro-reduced metabolites (e.g., amino derivatives).

- Degradation Studies : Simulate photolysis (UV irradiation) and biodegradation (activated sludge) to identify persistent intermediates. Reference environmental monitoring frameworks from Table B-1 .

Methodological Resources

- Literature Search Strategies : Use MeSH terms like "Naphthalenes/toxicity"[mh] and "Polycyclic Aromatic Hydrocarbons/pharmacokinetics"[mh] in PubMed/TOXCENTER to retrieve toxicokinetic data .

- Risk of Bias Tools : Apply Table C-6/C-7 questionnaires to evaluate study quality in human/animal research .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.